N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide

Covalent inhibitor Cysteine targeting Chemical proteomics

N-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide (CAS 2094661-77-3) is a synthetic small molecule (C₁₄H₁₆N₂O₅S, MW 324.35) belonging to the azetidine acrylamide class of electrophilic covalent inhibitors. The compound features a benzodioxine-6-sulfonamide pharmacophore attached to an azetidine ring bearing an N-acryloyl (prop-2-enamide) warhead.

Molecular Formula C14H16N2O5S
Molecular Weight 324.35
CAS No. 2094661-77-3
Cat. No. B2474139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide
CAS2094661-77-3
Molecular FormulaC14H16N2O5S
Molecular Weight324.35
Structural Identifiers
SMILESC=CC(=O)NC1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H16N2O5S/c1-2-14(17)15-10-8-16(9-10)22(18,19)11-3-4-12-13(7-11)21-6-5-20-12/h2-4,7,10H,1,5-6,8-9H2,(H,15,17)
InChIKeyBQGZHRWFILQLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide (CAS 2094661-77-3): Structural Classification and Procurement-Relevant Identity


N-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide (CAS 2094661-77-3) is a synthetic small molecule (C₁₄H₁₆N₂O₅S, MW 324.35) belonging to the azetidine acrylamide class of electrophilic covalent inhibitors [1]. The compound features a benzodioxine-6-sulfonamide pharmacophore attached to an azetidine ring bearing an N-acryloyl (prop-2-enamide) warhead. This distinct architecture combines a kinase/sulfonamide recognition element with a cysteine-targeting electrophile, placing it at the intersection of covalent inhibitor chemistry and benzodioxine-based medicinal chemistry . The compound is commercially available at ≥97% purity (NLT 97%) for research use only .

Why In-Class Azetidine or Benzodioxine Compounds Cannot Substitute for CAS 2094661-77-3: The Acrylamide Warhead Distinction


Compounds sharing the benzodioxine-6-sulfonyl-azetidine core but lacking the terminal acrylamide warhead—such as the 3-amine (CAS 1423028-22-1) or 2-carboxylic acid (CAS 1311313-61-7) analogs—are incapable of forming covalent adducts with active-site cysteine residues . Conversely, azetidine acrylamides with different N-sulfonyl substituents (e.g., MY-1B, CAS 2929308-79-0) target the NSUN2 methyltransferase and exhibit distinct selectivity profiles [1]. Even the chloroacetamide analog (CAS 2411266-08-3) displays altered electrophilicity and thiol-reactivity kinetics relative to acrylamides . The specific combination of the benzodioxine-6-sulfonamide recognition element with the acrylamide warhead on the azetidine scaffold is not duplicated by any other commercially catalogued compound, making generic substitution unfeasible for target-based screening campaigns that require this precise pharmacophore–warhead pairing.

Quantitative Differentiation Evidence for N-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide vs. Closest Analogs


Covalent Warhead Functionality: Acrylamide vs. Primary Amine Differentiation at the Azetidine 3-Position

The target compound carries an electrophilic acrylamide (prop-2-enamide) at the azetidine 3-position, enabling covalent engagement of active-site cysteine thiols via Michael addition. The closest commercially available benzodioxine-sulfonyl azetidine analog, 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine (CAS 1423028-22-1), bears a non-electrophilic primary amine at the same position and lacks covalent targeting capacity entirely . Azetidine acrylamides as a class have been validated to stereoselectively inhibit NSUN2 (IC₅₀ = 1.3 μM for MY-1B) through covalent modification of the conserved catalytic cysteine C271, with negligible cross-reactivity against other NSUN family members [1]. The benzodioxine-6-sulfonyl substituent on the target compound provides a distinct steric and electronic environment compared to the aryl substituents on MY-1B, predicting divergent target engagement profiles.

Covalent inhibitor Cysteine targeting Chemical proteomics

Benzodioxine-6-Sulfonamide Pharmacophore: Kinase Inhibition Potential Differentiated from Simple Benzodioxine Derivatives

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide motif is a validated pharmacophore for pyruvate kinase M2 (PKM2) modulation and has been incorporated into selective BTK inhibitors with superior kinase selectivity profiles compared to first-generation agents such as ibrutinib [1]. Specifically, the sulfonamide N-[4-[(3-benzyl-3-hydroxyazetidin-1-yl)carbonyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide was synthesized and confirmed as a PKM2 activator via ¹H NMR and LC-MS . The target compound's benzodioxine-6-sulfonyl attachment to the azetidine nitrogen positions this pharmacophore for target protein recognition, whereas structurally similar compounds lacking the sulfonamide (e.g., simple azetidine acrylamides such as MY-1B) rely on entirely different recognition motifs and exhibit distinct selectivity profiles, as demonstrated by proteome-wide ABPP analysis showing MY-1B selectively enriches PSME1 and NSUN2 but not other cysteine-containing proteins [2].

Kinase inhibition Pyruvate kinase M2 Sulfonamide pharmacophore

Isomeric Formula Equivalence but Structural Divergence: CAS 2094661-77-3 vs. Caspase-3/7 Inhibitor I (CAS 1110670-49-9)

The target compound and Caspase-3/7 Inhibitor I share the identical molecular formula (C₁₄H₁₆N₂O₅S) and molecular weight (324.35 g/mol), yet possess completely different connectivity and biological targets . Caspase-3/7 Inhibitor I is a reversible inhibitor with Ki values of 60 nM (caspase-3) and 170 nM (caspase-7), identified by SMILES O=C1NC2=C(C=C(S(=O)(N3C(COC)CCC3)=O)C=C2)C1=O [1]. The target compound's SMILES (C=CC(=O)NC1CN(S(=O)(=O)c2ccc3c(c2)OCCO3)C1) reveals an entirely different scaffold: an azetidine acrylamide rather than an isatin-sulfonamide. For procurement, this is a critical QC distinction: the two compounds cannot be used interchangeably in any biological assay. Laboratories ordering by formula alone risk receiving the incorrect isomer.

Structural isomerism Target specificity Procurement QC

Azetidine Ring Conformational Constraint vs. Flexible-Chain Analogs: Implications for Binding Entropy

The azetidine ring provides a rigid, four-membered cyclic amine scaffold that restricts the spatial orientation of both the benzodioxine-sulfonyl group and the acrylamide warhead [1]. This conformational preorganization is absent in flexible-chain sulfonamide analogs such as 2-[(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)amino]benzamide (CAS not available, MW 334.35), where free rotation around the sulfonamide N–C bond introduces entropic penalties upon binding . In the broader azetidine acrylamide class, stereochemical configuration at the azetidine ring determines target selectivity: enantiomeric pairs (e.g., MY-1A vs. MY-1B) show binary on/off activity profiles against NSUN2, demonstrating that the rigid azetidine scaffold enforces stereospecific target engagement [2]. The target compound's azetidine architecture thus offers conformational constraint advantages not achievable with linear sulfonamide linkers.

Conformational restriction Ligand efficiency Azetidine scaffold

Optimal Research Application Scenarios for N-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide Based on Differential Evidence


Covalent Chemical Probe Development for Cysteine-Containing Kinases or Metabolic Enzymes

The acrylamide warhead uniquely enables irreversible target engagement via Michael addition to active-site cysteine residues, a capability absent in the amine (CAS 1423028-22-1) and carboxylic acid (CAS 1311313-61-7) analogs [1]. The benzodioxine-6-sulfonamide pharmacophore has precedent for interacting with the ATP-binding pocket of kinases, as demonstrated by related sulfonamide-based PKM2 modulators and BTK inhibitors [2]. Researchers developing covalent inhibitors targeting cysteines within kinase active sites or metabolic enzymes can deploy this compound as a scaffold for structure–activity relationship (SAR) exploration, particularly when the benzodioxine moiety provides advantageous shape complementarity to the target pocket.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP) Studies

Azetidine acrylamides have been successfully employed in ABPP workflows to discover isotype-selective covalent inhibitors and map proteome-wide cysteine reactivity, as demonstrated by the identification of stereoselective NSUN2 inhibitors [1]. The target compound, with its distinct benzodioxine-6-sulfonyl substituent, provides a structurally differentiated probe for competitive ABPP experiments aimed at identifying novel protein targets that recognize the benzodioxine-sulfonamide motif. Its acrylamide electrophile enables covalent capture of target proteins, while the benzodioxine group introduces steric bulk and hydrogen-bonding capacity (four oxygen atoms) that alters target engagement profiles compared to simpler aryl azetidine acrylamides [2].

Stereochemistry-Dependent Selectivity Profiling in Drug Discovery

Azetidine acrylamides exhibit pronounced stereospecificity in target engagement: the enantiomeric pair MY-1A and MY-1B show binary activity differences against NSUN2 and PSME1, with only one enantiomer displaying covalent binding [1]. The target compound, bearing a stereocenter at the azetidine 3-position (the carbon attached to the acrylamide nitrogen), can be resolved into enantiomers for systematic evaluation of stereochemistry-dependent selectivity. This makes it valuable for medicinal chemistry campaigns that require stereochemically defined covalent probes to minimize off-target reactivity, a critical concern for covalent inhibitor development.

Quality Control Reference for Isomeric Purity Verification in Procurement

Because the target compound shares its molecular formula (C₁₄H₁₆N₂O₅S, MW 324.35) with Caspase-3/7 Inhibitor I (CAS 1110670-49-9) but exhibits entirely different structure and biological activity, it serves as a critical reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) that distinguish between these isomeric compounds in procurement workflows [1]. Laboratories purchasing either compound should use the unique SMILES and CAS number to verify identity before use, preventing costly experimental errors arising from isomeric misidentification.

Quote Request

Request a Quote for N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.